molecular formula C17H20ClNO3S B2748704 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE CAS No. 1421483-71-7

2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE

Cat. No.: B2748704
CAS No.: 1421483-71-7
M. Wt: 353.86
InChI Key: SPEOMDPEVDJRBZ-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a thiophene ring, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Thiophene Ring:

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a fluorine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE imparts unique chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-17(2,22-13-7-5-12(18)6-8-13)16(21)19-10-9-14(20)15-4-3-11-23-15/h3-8,11,14,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEOMDPEVDJRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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